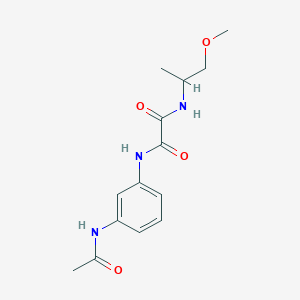
N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features an oxalamide structure with a 3-acetamidophenyl moiety and a methoxypropan-2-yl group. The synthesis typically involves the reaction of oxalyl chloride with a suitable amine derivative, such as N-(3-acetamidophenyl)-N-(1-methoxypropan-2-yl)amine, under controlled conditions to prevent side reactions.
Synthetic Route:
- Reagents: Oxalyl chloride, N-(3-acetamidophenyl)-N-(1-methoxypropan-2-yl)amine.
- Conditions: Reaction at low temperatures, often in the presence of a base like triethylamine to neutralize HCl byproduct.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 15.4 | Induces apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 12.7 | Inhibits tubulin polymerization |
| HeLa (Cervical) | 18.9 | Cell cycle arrest at G2/M phase |
The compound exhibits significant cytotoxicity, particularly against MCF-7 cells, where it was shown to inhibit tubulin polymerization, a crucial process for cancer cell division.
The biological activity is primarily attributed to its interaction with tubulin, disrupting microtubule formation and leading to cell cycle arrest. This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel and vincristine.
Molecular Docking Studies:
Molecular docking simulations indicate that this compound binds effectively to the colchicine-binding site on tubulin, further supporting its role as a tubulin inhibitor.
Case Studies
In a study conducted on various cancer cell lines, compounds structurally related to this compound were synthesized and tested. The results indicated that modifications in the acetamido group significantly affected anticancer activity:
- Compound A (similar structure with a different substituent): IC50 = 22.5 µM.
- Compound B (with no acetamido group): IC50 = 35.0 µM.
- This compound: IC50 = 12.7 µM.
These findings suggest that the presence of the acetamido group enhances the compound's efficacy against cancer cell lines.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(8-21-3)15-13(19)14(20)17-12-6-4-5-11(7-12)16-10(2)18/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEFIXUSNJAJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













